![molecular formula C20H22O3 B584757 (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 873298-16-9](/img/no-structure.png)

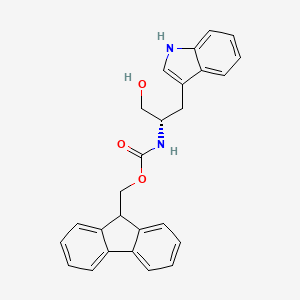

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves detailing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C-nucleoside analogues. These compounds have potential applications in the development of novel nucleosides (Šála et al., 2004).

- It has also been used in the synthesis of a rigid carbocyclic analogue of 2′-deoxyaristeromycin, which shows promise in antiviral activity, particularly against human cytomegalovirus and EBV (Siddiqui et al., 1996).

- Additionally, the compound has been instrumental in the study of oxetane formation and the synthesis of complex organic structures like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane and 2-oxabicyclo[2.2.2]octane (Mosimann & Vogel, 2000).

Biological and Medicinal Applications

- This compound has been a key intermediate in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-pentols, which are precursors for the asymmetric synthesis of various hexoses and hepturonic acid derivatives. These sugars and derivatives are essential in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).

- It has played a role in the development of carbocyclic nucleosides, which are significant in antiviral and anticancer research. Carbocyclic nucleosides have shown good in vitro activity against various viruses and are an area of active investigation (Chang et al., 1994).

- The compound has been used in the synthesis of conformationally locked carbocyclic nucleosides, which have implications in the study of nucleoside analogues and their biological activities (Hřebabecký et al., 2006).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.

Orientations Futures

This involves speculating on potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

Propriétés

Numéro CAS |

873298-16-9 |

|---|---|

Nom du produit |

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |

Formule moléculaire |

C20H22O3 |

Poids moléculaire |

310.393 |

Nom IUPAC |

(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |

Clé InChI |

YPDRJNPIGFCETD-ZGXWSNOMSA-N |

SMILES |

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |

Synonymes |

(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.